molecular formula C7H12O B14685460 (2-Methoxy-1-methylethenyl)cyclopropane (cis) CAS No. 35200-79-4

(2-Methoxy-1-methylethenyl)cyclopropane (cis)

Cat. No.: B14685460
CAS No.: 35200-79-4
M. Wt: 112.17 g/mol
InChI Key: CYVUCOYJTYWOAH-WAYWQWQTSA-N
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Description

(2-Methoxy-1-methylethenyl)cyclopropane (cis) is an organic compound characterized by a cyclopropane ring substituted with a methoxy group and a methylethenyl group. This compound is a stereoisomer, specifically the cis isomer, meaning the substituents are on the same side of the cyclopropane ring. The molecular formula of (2-Methoxy-1-methylethenyl)cyclopropane (cis) is C7H12O .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing substituted cyclopropanes, including (2-Methoxy-1-methylethenyl)cyclopropane (cis), is the reaction of alkenes with carbenes or carbenoids. The Simmons-Smith reaction is a notable example, where an organozinc carbenoid reacts with an alkene to form a cyclopropane . This reaction typically involves diiodomethane and a zinc-copper couple, which generates the carbenoid in situ.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methylethenyl)cyclopropane (cis) can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the methylethenyl group can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the double bond can produce 2-methoxy-1-methylcyclopropane.

Scientific Research Applications

(2-Methoxy-1-methylethenyl)cyclopropane (cis) has various applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-1-methylethenyl)cyclopropane (cis) is unique due to its specific stereochemistry and functional groups, which influence its reactivity and applications. The presence of both a methoxy group and a methylethenyl group on the same side of the cyclopropane ring distinguishes it from other cyclopropane derivatives.

Properties

CAS No.

35200-79-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

[(Z)-1-methoxyprop-1-en-2-yl]cyclopropane

InChI

InChI=1S/C7H12O/c1-6(5-8-2)7-3-4-7/h5,7H,3-4H2,1-2H3/b6-5-

InChI Key

CYVUCOYJTYWOAH-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C/OC)/C1CC1

Canonical SMILES

CC(=COC)C1CC1

Origin of Product

United States

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